molecular formula C13H18O2 B7993880 2-[(n-Pentyloxy)methyl]benzaldehyde

2-[(n-Pentyloxy)methyl]benzaldehyde

Cat. No.: B7993880
M. Wt: 206.28 g/mol
InChI Key: RDNFFHMZHHQPDL-UHFFFAOYSA-N
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Description

2-[(n-Pentyloxy)methyl]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a pentyloxymethyl group at the 2-position. This compound is structurally characterized by a linear n-pentyloxy chain (-O-C₅H₁₁) attached via a methylene bridge to the benzene ring, adjacent to the aldehyde functional group. Potential applications include its use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or ligands for metal coordination, given the reactivity of the aldehyde group and the lipophilic nature of the pentyloxy chain.

Properties

IUPAC Name

2-(pentoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-6-9-15-11-13-8-5-4-7-12(13)10-14/h4-5,7-8,10H,2-3,6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNFFHMZHHQPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(n-Pentyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with pentyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and flow rates ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(n-Pentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(n-Pentyloxy)methyl]benzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of aldehyde-containing compounds with biological macromolecules.

    Medicine: As a starting material for the synthesis of potential pharmaceutical agents.

    Industry: As a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes and other proteins, thereby affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(n-Pentyloxy)methyl]benzaldehyde with key benzaldehyde derivatives reported in the literature, focusing on substituent effects, synthesis, physical properties, and applications.

Substituent Effects and Structural Variations
Compound Name Substituent Structure Key Structural Differences
This compound -CH₂-O-(n-C₅H₁₁) Linear pentyloxy chain enhances lipophilicity.
2-[Methoxy(phenyl)methyl]benzaldehyde (2a) -CH₂-O-CH₃ (methoxy) + phenyl Methoxy and aryl groups increase steric bulk.
2-(2-Nitrophenoxy)benzaldehyde -O-(2-NO₂-C₆H₄) Electron-withdrawing nitro group alters reactivity.
2-(Diphenylphosphino)benzaldehyde -P(C₆H₅)₂ Phosphino group enables metal coordination.

Key Observations :

  • The pentyloxy chain in the target compound likely increases solubility in non-polar solvents compared to shorter alkoxy groups (e.g., methoxy in 2a) .
  • Electron-donating groups (e.g., methoxy) may stabilize the aldehyde via resonance, whereas electron-withdrawing groups (e.g., nitro in ) could enhance electrophilicity .
  • Bulky substituents (e.g., diphenylphosphino) may hinder reactions at the aldehyde group but enable applications in catalysis .
Physical and Spectral Properties
Property This compound (Inferred) 2a (Methoxy derivative) 2-(2-Nitrophenoxy)benzaldehyde
Physical State Likely colorless oil Colorless oil Solid (exact state not reported)
IR Spectroscopy C=O stretch ~1700 cm⁻¹; C-O-C ~1100 cm⁻¹ C=O: 1705 cm⁻¹ Data not available
Solubility High in organic solvents (e.g., THF, ether) Soluble in THF, methanol Likely polar solvent-limited

Notes:

  • The pentyloxy chain may reduce crystallinity compared to solid derivatives like 2-(2-nitrophenoxy)benzaldehyde, favoring liquid or oily states .
  • NMR shifts for the aldehyde proton are expected near δ 10 ppm, with splitting patterns influenced by adjacent substituents .

Biological Activity

2-[(n-Pentyloxy)methyl]benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16O2
  • Molecular Weight : Approximately 192.26 g/mol

The compound features a benzaldehyde moiety with an n-pentyloxy group, which may influence its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their functions. The presence of the n-pentyloxy group enhances its binding affinity to certain targets, which could lead to significant biological effects.
  • Receptor Modulation : It can modulate cellular receptors, altering signal transduction pathways. The functional groups in the molecule allow for hydrogen bonding, influencing its activity in various biological contexts.
  • Cellular Processes : The compound may affect critical cellular processes such as apoptosis, proliferation, and differentiation, contributing to its overall biological profile.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor properties . For instance, research has shown that compounds with similar structures can inhibit cancer cell respiration and proliferation:

  • In Vitro Studies : A study reported a dose-dependent reduction in tumor cell viability when treated with related compounds, suggesting potential anticancer applications.

Antimicrobial Properties

The structural characteristics of this compound suggest possible antimicrobial properties . Similar compounds have demonstrated efficacy against various bacterial strains by disrupting DNA and protein synthesis:

  • Mechanism of Action : The compound likely partitions into bacterial membranes, leading to structural disruption and bacteriostatic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaKey Features
4-(n-Pentyloxy)benzaldehydeC12H16O2Lacks additional functional groups; serves as a baseline for comparison
2-(n-Pentyloxy)phenolC12H16O3Hydroxyl group present; potential for different biological activity
3-(n-Pentyloxy)benzaldehydeC12H16O2Positioning of the pentyloxy group alters reactivity

Case Studies and Research Findings

  • Antitumor Research : A recent investigation highlighted the efficacy of similar benzaldehyde derivatives in reducing tumor cell proliferation in vitro. Significant reductions in cell viability were observed at higher concentrations, indicating a potential for therapeutic applications.
  • Antimicrobial Studies : Research involving related compounds demonstrated their ability to inhibit bacterial growth effectively. The mechanism involved disruption of cellular integrity through membrane partitioning.

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